The compound is cataloged under several databases, including PubChem and the EPA's DSSTox, where it is identified by its CAS number 203934-60-5. Its classification as a diazaspiro compound suggests potential applications in medicinal chemistry and materials science due to the unique properties imparted by its spirocyclic structure.
The synthesis of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves several steps that may include the formation of the spirocyclic framework followed by the introduction of functional groups.
The molecular structure of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate can be represented using various structural formulas, including InChI and SMILES notations:
1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
This code encapsulates all necessary information about the connectivity and stereochemistry of the compound.
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is not extensively documented but can be inferred based on its structural properties:
The solubility profile in various solvents (water, ethanol, etc.) would be crucial for practical applications but requires empirical testing for precise values.
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate holds potential applications in several scientific domains:
Chiral resolution remains the dominant industrial approach for obtaining enantiomerically pure (>98% ee) target compound. The patented process employs L-gulonic acid as a resolving agent to separate racemic mixtures through diastereomeric salt formation. Key steps include:
Stereoselective construction of the spirocyclic core relies on catalytic hydrogenation of precursor enamines. Performance varies significantly with catalyst selection:
Table 1: Hydrogenation Catalyst Performance Comparison
Catalyst | Pressure (psi) | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/C (5 wt%) | 50 | EtOAc | 92 | 88 |
Raney Ni | 100 | EtOH | 85 | 92 |
PtO₂ | 30 | Toluene | 95 | 80 |
Optimal results occur with PtO₂ under 30 psi H₂ in toluene, achieving 95% ee via chemisorption on the catalyst surface [6]. Solvent polarity critically influences enantioselectivity—nonpolar media (toluene) enhance ee by 10-12% versus polar solvents (EtOH) due to reduced competitive solvation [6].
The simultaneous presence of tert-butyloxycarbonyl (Boc) and ethyl carboxylate groups necessitates orthogonal deprotection protocols:
Two advanced strategies dominate spirocycle formation:
Table 2: Spirocyclization Method Comparison
Method | Reagent | Temp (°C) | Yield (%) | Byproduct |
---|---|---|---|---|
Dieckmann Condensation | NaOEt/EtOH | 0 | 75 | Enol ethers (15%) |
Spirocyclic Alkylation | LiN(iPr)₂/DME | -78 | 92 | Dialkylation (3%) |
The lithium diisopropylamide (LDA)-mediated alkylation in dimethoxyethane (DME) at -78°C proves superior, generating the spiro center via intramolecular nucleophilic displacement. This method suppresses dialkylation through kinetic control [8]. Alternative routes employ 1-bromo-2-chloroethane for pyrrolidine ring formation under phase-transfer conditions (NaOH/toluene), though yields plateau at 68% [8].
Solvent polarity dramatically impacts cyclization kinetics and byproduct profiles:
Cyclization activation energy (Eₐ) is solvent-dependent: lowest in tetrahydrofuran (Eₐ=45 kJ/mol) and highest in toluene (Eₐ=72 kJ/mol). Mixed solvent systems (e.g., toluene/THF 4:1) achieve Eₐ=58 kJ/mol with maintained selectivity [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5